Ethyl 4-oxo-4-(9-phenanthryl)butyrate

Catalog No.
S745914
CAS No.
898752-85-7
M.F
C20H18O3
M. Wt
306.4 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 4-oxo-4-(9-phenanthryl)butyrate

CAS Number

898752-85-7

Product Name

Ethyl 4-oxo-4-(9-phenanthryl)butyrate

IUPAC Name

ethyl 4-oxo-4-phenanthren-9-ylbutanoate

Molecular Formula

C20H18O3

Molecular Weight

306.4 g/mol

InChI

InChI=1S/C20H18O3/c1-2-23-20(22)12-11-19(21)18-13-14-7-3-4-8-15(14)16-9-5-6-10-17(16)18/h3-10,13H,2,11-12H2,1H3

InChI Key

MIVIQXSWKWKKFL-UHFFFAOYSA-N

SMILES

CCOC(=O)CCC(=O)C1=CC2=CC=CC=C2C3=CC=CC=C31

Canonical SMILES

CCOC(=O)CCC(=O)C1=CC2=CC=CC=C2C3=CC=CC=C31
Ethyl 4-oxo-4-(9-phenanthryl)butyrate is a synthetic compound that was first synthesized in the 1950s. It is commonly used as a precursor for the synthesis of various pharmaceutical drugs such as hypnotics, sedatives, and analgesics. Ethyl 4-oxo-4-(9-phenanthryl)butyrate is known for its strong aroma and is often used in perfumery and fragrance industries.
Ethyl 4-oxo-4-(9-phenanthryl)butyrate is a white crystalline powder with a melting point range of 91-93°C. It is insoluble in water but soluble in organic solvents such as ethanol, acetone, and benzene. The molecular formula of ethyl 4-oxo-4-(9-phenanthryl)butyrate is C22H20O3, and its molecular weight is 332.39 g/mol.
Ethyl 4-oxo-4-(9-phenanthryl)butyrate can be synthesized by the condensation reaction between ethyl phenylacetate and acetylacetone in the presence of a catalyst such as p-Toluenesulfonic acid. The resulting product is then purified through recrystallization to obtain pure ethyl 4-oxo-4-(9-phenanthryl)butyrate.
The synthesized product is characterized using various analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-transform infrared (FT-IR) spectroscopy. These techniques help in determining the purity, identity, and structure of ethyl 4-oxo-4-(9-phenanthryl)butyrate.
Various analytical methods have been developed to detect and quantify ethyl 4-oxo-4-(9-phenanthryl)butyrate in different matrices. These methods include thin-layer chromatography, high-performance liquid chromatography (HPLC), and spectrophotometric methods.
Ethyl 4-oxo-4-(9-phenanthryl)butyrate has been reported to possess several biological properties such as antifungal, antibacterial, anti-inflammatory, and analgesic activities. It has also been shown to have anxiolytic and sedative effects in animal models.
Studies have shown that ethyl 4-oxo-4-(9-phenanthryl)butyrate is relatively non-toxic and safe in scientific experiments. However, more research is needed to determine its long-term effects and potential toxicity.
Ethyl 4-oxo-4-(9-phenanthryl)butyrate has been widely used in scientific experiments as a precursor for the synthesis of various pharmaceutical drugs. It is also used as a reference standard in analytical chemistry.
The current state of research on ethyl 4-oxo-4-(9-phenanthryl)butyrate is focused on exploring its potential therapeutic applications in various fields such as medicine, agriculture, and food industries. Researchers are also investigating its potential use as a chemical intermediate in organic synthesis.
The potential implications of ethyl 4-oxo-4-(9-phenanthryl)butyrate in various fields of research and industry are significant. In the medicine field, it can be used as a precursor for the synthesis of various therapeutic drugs such as hypnotics, sedatives, and analgesics. In the agriculture field, it can be used as a fungicide and insecticide. In the food industry, it can be used as a flavoring agent or fragrance.
Despite the potential of ethyl 4-oxo-4-(9-phenanthryl)butyrate, there are some limitations to its application. The low solubility of the compound in water and its strong odor can limit its use in some applications. More research is needed to overcome these limitations and identify new applications for ethyl 4-oxo-4-(9-phenanthryl)butyrate.

1. Investigate the potential of ethyl 4-oxo-4-(9-phenanthryl)butyrate as a chemical intermediate in the synthesis of new drugs and materials.
2. Develop more efficient and environmentally friendly synthesis routes for ethyl 4-oxo-4-(9-phenanthryl)butyrate.
3. Determine the long-term effects and potential toxicity of ethyl 4-oxo-4-(9-phenanthryl)butyrate in animal models.
4. Explore the use of ethyl 4-oxo-4-(9-phenanthryl)butyrate as a fungicide and insecticide in agriculture.
5. Investigate the potential of ethyl 4-oxo-4-(9-phenanthryl)butyrate as a flavoring agent or fragrance in the food industry.
6. Study the mechanism of action of ethyl 4-oxo-4-(9-phenanthryl)butyrate in various biological systems.
7. Determine the potential of ethyl 4-oxo-4-(9-phenanthryl)butyrate as an anti-inflammatory and analgesic agent in human clinical trials.
8. Investigate the potential of ethyl 4-oxo-4-(9-phenanthryl)butyrate as an anxiolytic and sedative agent in human clinical trials.
9. Develop new analytical methods for the detection and quantification of ethyl 4-oxo-4-(9-phenanthryl)butyrate in different matrices.
10. Explore the use of ethyl 4-oxo-4-(9-phenanthryl)butyrate as a reference standard in other analytical chemistry applications.

XLogP3

4.2

Wikipedia

Ethyl 4-oxo-4-(phenanthren-9-yl)butanoate

Dates

Modify: 2023-08-15

Explore Compound Types